molecular formula C8H14N4 B13087196 1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine

1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B13087196
M. Wt: 166.22 g/mol
InChI Key: UMELVQGYIMNYOE-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound features a cyclobutyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the following steps:

    Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, such as the Sonogashira coupling reaction.

    Preparation of the Azide: The azide precursor can be prepared by reacting an appropriate amine with sodium azide.

    Cycloaddition Reaction: The alkyne and azide are then reacted in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction may produce triazole derivatives with reduced functional groups.

Scientific Research Applications

1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Cyclobutylethyl)-1H-1,2,3-triazole: Lacks the amine group, which may affect its reactivity and biological activity.

    1-(2-Cyclopropylethyl)-1H-1,2,3-triazol-4-amine: Features a cyclopropyl group instead of a cyclobutyl group, which may influence its chemical properties and interactions.

    1-(2-Cyclohexylethyl)-1H-1,2,3-triazol-4-amine: Contains a cyclohexyl group, potentially altering its steric and electronic properties.

Uniqueness

1-(2-Cyclobutylethyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-(2-cyclobutylethyl)triazol-4-amine

InChI

InChI=1S/C8H14N4/c9-8-6-12(11-10-8)5-4-7-2-1-3-7/h6-7H,1-5,9H2

InChI Key

UMELVQGYIMNYOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CCN2C=C(N=N2)N

Origin of Product

United States

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